2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid
Description
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Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3NO4S/c24-23(25,26)19-12-32-11-13(19)9-20(21(28)29)27-22(30)31-10-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,11-12,18,20H,9-10H2,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIXZKKOAHWXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid, commonly referred to as Fmoc-amino acid derivatives, is a compound that has garnered attention in the fields of medicinal chemistry and peptide synthesis. Its unique structural features facilitate its biological activity, making it a valuable candidate for drug development and therapeutic applications.
Structural Characteristics
The compound is characterized by the following structural components:
- Fluorenylmethoxycarbonyl (Fmoc) group: A protective group commonly used in peptide synthesis.
- Trifluoromethyl thiophene moiety: This contributes to the compound's electronic properties and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar frameworks exhibit significant biological activities, including:
- Anti-inflammatory properties
- Anticancer effects
- Inhibition of specific enzymes or receptors
The biological activity of this compound is primarily linked to its role in modulating biological pathways through interaction with proteins and nucleic acids. The Fmoc group allows for controlled release and activation of the amino acid during peptide synthesis, which can enhance the efficacy of therapeutic peptides.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that derivatives of Fmoc-protected amino acids showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
- Anticancer Properties : Another investigation revealed that compounds containing similar thiophene structures exhibited cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Fmoc-Ala)-3-(trifluoromethyl)propanoic acid | Fmoc protection, trifluoromethyl group | Anti-inflammatory, anticancer |
| 2-(Fmoc-Gly)-3-(4-methylphenyl)propanoic acid | Fmoc protection, aromatic group | Cytotoxicity against cancer cells |
| 2-(Fmoc-Leu)-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid | Fmoc protection, thiophene | Enzyme inhibition |
Table 2: Synthesis Pathways
| Step | Description |
|---|---|
| 1 | Protection of amino group using Fmoc |
| 2 | Introduction of trifluoromethyl thiophene moiety |
| 3 | Final coupling to form the desired compound |
Interaction Studies
Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and fluorescence spectroscopy have been instrumental in elucidating the binding affinity of this compound with various biological targets. These studies are crucial for understanding its mechanism of action and therapeutic potential.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(Fmoc-amino)-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid?
The synthesis typically involves coupling the Fmoc-protected amino acid with a trifluoromethyl-substituted thiophene derivative. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are common due to their ability to dissolve both polar and non-polar reactants .
- Coupling reagents : Use carbodiimides (e.g., DCC or EDC) with activating agents like HOBt to minimize racemization .
- Temperature : Reactions are performed at 0–25°C to balance reaction rate and stereochemical integrity .
Validation : Monitor by TLC or HPLC to confirm intermediate formation and final product purity .
Q. How does the trifluoromethyl-thiophene moiety influence the compound’s solubility and reactivity?
The trifluoromethyl group enhances lipophilicity , reducing aqueous solubility but improving membrane permeability. The thiophene ring contributes to π-stacking interactions, which can affect crystallization and solid-phase peptide synthesis (SPPS) efficiency . Methodological note : Solubility can be empirically tested in DMF/water mixtures, while reactivity toward nucleophiles (e.g., in deprotection steps) should be assessed via kinetic studies .
Q. What analytical techniques are critical for characterizing this compound?
- HPLC : To assess purity (>95% required for peptide synthesis) and monitor deprotection efficiency .
- NMR : ¹⁹F NMR is particularly useful for confirming the presence and position of the trifluoromethyl group .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects side products (e.g., incomplete Fmoc deprotection) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group impact regioselectivity in peptide coupling reactions?
The strong electron-withdrawing nature of the -CF₃ group reduces electron density on the thiophene ring, potentially directing coupling reactions to specific positions. Experimental design :
- Compare coupling yields with/without the -CF₃ group using model peptides.
- Use DFT calculations to map electron density distribution on the thiophene ring .
Data contradiction : Some studies report reduced coupling efficiency due to steric hindrance from -CF₃, while others highlight improved stability of intermediates .
Q. What strategies mitigate racemization during SPPS when using this compound?
Racemization risks arise during Fmoc deprotection (using piperidine) and activation steps. Mitigation approaches include:
- Low-temperature deprotection : Perform at 4°C to slow base-induced racemization .
- Coupling additives : Use Oxyma Pure or HOAt instead of HOBt to reduce activation time .
Validation : Chiral HPLC or circular dichroism (CD) can quantify enantiomeric excess post-synthesis .
Q. How does the compound’s stereochemistry affect interactions with biological targets (e.g., enzymes or receptors)?
The (S)- or (R)-configuration at the α-carbon influences binding affinity. For example:
Q. What computational models predict the compound’s stability under varying pH conditions?
Molecular dynamics (MD) simulations can model hydrolysis of the Fmoc group or thiophene ring degradation. Key parameters :
- Simulate at pH 2–10 to identify labile bonds.
- Validate with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s fluorescence properties: How to resolve discrepancies?
Some studies suggest the Fmoc group exhibits intrinsic fluorescence, while others note quenching by the thiophene moiety. Resolution strategy :
- Measure fluorescence spectra in solvents of varying polarity (e.g., DMF vs. water).
- Compare with control compounds lacking the -CF₃ group .
3.2 Discrepancies in reported yields for solid-phase vs. solution-phase synthesis
Solution-phase synthesis often achieves higher yields (>80%) but requires extensive purification. SPPS yields (~60–70%) are lower but more scalable.
Root cause :
- SPPS limitations include resin loading efficiency and steric hindrance during coupling .
Recommendation : Optimize resin type (e.g., Wang vs. Rink amide) and coupling cycles .
Methodological Best Practices
Q. Purification protocols for removing Fmoc-deprotection byproducts
- Use reverse-phase flash chromatography (C18 column) with acetonitrile/water gradients.
- For persistent impurities (e.g., dibenzofulvene adducts), employ scavenger resins like trisamine .
Q. Validating biological activity in cell-based assays
- Ensure the compound is fully deprotected before testing.
- Use LC-MS to confirm absence of Fmoc groups post-deprotection .
- Pair with negative controls (e.g., scrambled peptides) to isolate target-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
